molecular formula C19H28O3 B12550676 Ethyl 4-[(dec-9-en-1-yl)oxy]benzoate CAS No. 142580-79-8

Ethyl 4-[(dec-9-en-1-yl)oxy]benzoate

Cat. No.: B12550676
CAS No.: 142580-79-8
M. Wt: 304.4 g/mol
InChI Key: DIIVMJNPKUUUBM-UHFFFAOYSA-N
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Description

Ethyl 4-[(dec-9-en-1-yl)oxy]benzoate: is an organic compound belonging to the class of benzoate esters It is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further substituted with a dec-9-en-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-[(dec-9-en-1-yl)oxy]benzoate can be synthesized through a Williamson etherification reaction. This involves the reaction of ethyl 4-hydroxybenzoate with dec-9-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-[(dec-9-en-1-yl)oxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The dec-9-en-1-yl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzoate moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated sulfuric acid and nitric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Epoxides or diols.

    Reduction: Corresponding alcohols.

    Substitution: Nitro or halogenated derivatives of the benzoate moiety.

Scientific Research Applications

Ethyl 4-[(dec-9-en-1-yl)oxy]benzoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a building block for the preparation of polymers and other materials.

    Industry: Utilized in the formulation of specialty chemicals, such as surfactants and lubricants, due to its unique structural features.

Mechanism of Action

The mechanism of action of ethyl 4-[(dec-9-en-1-yl)oxy]benzoate is primarily determined by its functional groups. The ester group can undergo hydrolysis in the presence of esterases, leading to the formation of the corresponding alcohol and acid. The dec-9-en-1-yl group can participate in various chemical reactions, such as oxidation and substitution, which can further modify the compound’s properties and reactivity.

Comparison with Similar Compounds

    Ethyl 4-hydroxybenzoate: Lacks the dec-9-en-1-yloxy group, making it less hydrophobic and less reactive in certain chemical transformations.

    Ethyl 4-[(11-(hexylamino)-11-oxoundecyl)oxy]benzoate: Contains a different substituent on the benzoate moiety, leading to different physical and chemical properties.

Uniqueness: Ethyl 4-[(dec-9-en-1-yl)oxy]benzoate is unique due to the presence of the dec-9-en-1-yloxy group, which imparts distinct hydrophobic characteristics and reactivity. This makes it particularly useful in applications requiring specific interactions with hydrophobic environments or substrates.

Properties

CAS No.

142580-79-8

Molecular Formula

C19H28O3

Molecular Weight

304.4 g/mol

IUPAC Name

ethyl 4-dec-9-enoxybenzoate

InChI

InChI=1S/C19H28O3/c1-3-5-6-7-8-9-10-11-16-22-18-14-12-17(13-15-18)19(20)21-4-2/h3,12-15H,1,4-11,16H2,2H3

InChI Key

DIIVMJNPKUUUBM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCCCCCCCCC=C

Origin of Product

United States

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